Fluticasone

概要

説明

フルチカゾンは、主に抗炎症作用のために使用される合成グルココルチコイドです。フルチカゾンは、フルチカゾン・プロピオネートとフルチカゾン・フロエートの2つの主要な形態で利用可能です。 これらの化合物は、喘息、慢性閉塞性肺疾患(COPD)、アレルギー性鼻炎などの状態を管理するために、吸入器、鼻スプレー、局所治療に一般的に使用されています .

準備方法

合成経路と反応条件

フルチカゾン・プロピオネートは、一連の化学反応によって合成できます。 1つの方法は、6α、9α-ジフルオロ-11β-ヒドロキシ-16α-メチル-17α-プロピオニルオキシ-3-オキソアンドロスタ-1,4-ジエン-17β-チオカルボン酸を、4-ジメチルアミノピリジンとアセトンの存在下でフルオロブロモメタンと反応させることを含みます . フルチカゾン・フロエートの別の方法は、粗生成物を2-ブタノンに溶解し、その後結晶化と精製を行うことを含みます .

工業生産方法

フルチカゾンの工業生産は、通常、同様の化学経路を使用しますが、より高い収率と純度のために最適化された大規模合成を伴います。 このプロセスには、溶媒抽出、結晶化、減圧下での乾燥などの工程が含まれており、最終生成物が得られます .

化学反応の分析

反応の種類

フルチカゾンは、次のようなさまざまな化学反応を起こします。

酸化: フルチカゾンは、酸化されて不活性代謝物を生成する可能性があります。

還元: 還元反応はあまり一般的ではありませんが、特定の条件下で発生する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤を使用できます。

生成される主な生成物

これらの反応から生成される主な生成物には、フルチカゾンのさまざまな代謝物と誘導体が含まれ、これらは通常不活性であり、体から排泄されます .

科学研究の応用

フルチカゾンは、科学研究において幅広い応用があります。

化学: グルココルチコイド受容体への結合と活性を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と遺伝子発現への影響について調査されています。

科学的研究の応用

Pharmacological Overview

Fluticasone acts primarily as a glucocorticoid receptor agonist, exerting anti-inflammatory effects by modulating the immune response. It is indicated for:

- Asthma Management : Used as a prophylactic treatment to control asthma symptoms.

- Chronic Obstructive Pulmonary Disease (COPD) : Helps reduce inflammation and improve lung function.

- Allergic Rhinitis : Both this compound propionate and this compound furoate are effective in treating seasonal and perennial allergic rhinitis.

- Dermatological Conditions : Topical formulations are used for inflammatory skin disorders.

Asthma and COPD

This compound has been extensively studied for its efficacy in asthma management. A systematic review indicated that inhaled this compound significantly improves lung function and reduces exacerbation rates in patients with asthma . In COPD patients, it has been shown to decrease airway inflammation, contributing to symptomatic relief .

Allergic Rhinitis

This compound propionate nasal spray has been demonstrated to effectively reduce symptoms of allergic rhinitis. A study involving pediatric patients showed significant improvement in daily reflective total nasal symptom scores when treated with this compound furoate compared to placebo .

Nasal Polyposis

Research indicates that this compound is effective in reducing the size of nasal polyps and alleviating associated symptoms. In a study involving patients with severe nasal polyposis, this compound propionate was shown to control polyp growth effectively, reducing the need for surgical intervention .

Efficacy of this compound in Different Conditions

| Condition | Formulation | Efficacy Measure | Results |

|---|---|---|---|

| Asthma | Inhaled this compound | Lung function improvement | Significant increase in FEV1 |

| COPD | Inhaled this compound | Reduction in exacerbation frequency | 30% reduction noted |

| Allergic Rhinitis | Nasal Spray | Total nasal symptom score | 50% reduction compared to placebo |

| Nasal Polyposis | Nasal Spray | Polyp size reduction | 40% size reduction observed |

Case Study 1: Pediatric Allergic Rhinitis

A randomized controlled trial involving 360 children aged 2-12 years assessed the efficacy of this compound furoate nasal spray. Results indicated that treatment groups experienced significant improvements in both nasal and ocular symptoms compared to placebo over four weeks .

Case Study 2: Severe Nasal Polyposis

In a cohort study involving patients scheduled for endoscopic surgery due to severe nasal polyposis, those treated with this compound propionate showed marked reductions in polyp size and symptom severity prior to surgery, suggesting its utility as a preoperative treatment option .

作用機序

フルチカゾンは、グルココルチコイド受容体に結合することによりその効果を発揮し、抗炎症遺伝子の活性化と炎症促進遺伝子の抑制につながります。これにより、サイトカイン、ケモカイン、プロスタグランジンなどの炎症性メディエーターが抑制されます。 この化合物は、核因子κBの活性を阻害し、肺の好酸球浸潤を軽減します .

類似化合物との比較

類似化合物

ブデソニド: 喘息とCOPDに使用される別の吸入ステロイド。

ベクロメタゾン: 同様の適応症のために吸入器と鼻スプレーで使用されます。

モメタゾン: 炎症性疾患の治療のために、さまざまな形態で利用可能です

独自性

フルチカゾンは、グルココルチコイド受容体に対する高い結合親和性と強力な抗炎症作用により、他の化合物とは異なります。 また、全身吸収が最小限に抑えられているため、安全性プロファイルが良好であり、長期使用に適しています .

生物活性

Fluticasone is a synthetic glucocorticoid that exhibits potent anti-inflammatory properties, primarily used in the treatment of respiratory conditions such as asthma and allergic rhinitis. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse sources.

This compound operates primarily through the activation of glucocorticoid receptors (GR), leading to a cascade of anti-inflammatory effects:

- Glucocorticoid Receptor Activation : this compound binds to GR, modulating gene expression involved in inflammation and immune response. This results in the inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-5, which are crucial in the pathophysiology of asthma and allergic reactions .

- Inhibition of Eosinophilia : In vitro studies have demonstrated that this compound effectively inhibits eosinophil accumulation in lung tissue, a hallmark of allergic inflammation .

- Suppression of Nuclear Factor Kappa B (NF-kB) : this compound furoate has been shown to inhibit NF-kB activity, further reducing inflammatory responses .

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties that influence its efficacy:

| Parameter | This compound Propionate | This compound Furoate |

|---|---|---|

| Volume of Distribution (L) | 4.2 L/kg | 608 L |

| Protein Binding (%) | 99% | >99% |

| Metabolism | CYP3A4 | CYP3A4 |

| Elimination Half-life (hours) | 7.8 | 24 |

Both formulations are highly protein-bound (>99%), indicating a low free fraction that is available for biological activity. They are primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, leading to inactive metabolites .

Clinical Efficacy

This compound has been extensively studied for its effectiveness in treating respiratory conditions:

- Asthma Management : Clinical trials have demonstrated that this compound propionate is more effective than other inhaled corticosteroids like beclomethasone and budesonide. It significantly improves lung function and reduces exacerbation rates without increasing systemic side effects .

- Allergic Rhinitis : A study involving intranasal this compound furoate showed significant improvements in nasal symptoms compared to placebo, with a notable reduction in rescue medication use .

- Chronic Obstructive Pulmonary Disease (COPD) : The INTREPID study indicated that this compound furoate combined with other agents provides substantial benefits in real-world settings for COPD patients, enhancing lung function and quality of life .

Case Studies

Several case studies highlight the clinical application and outcomes associated with this compound:

- Case Study on Pediatric Allergic Rhinitis : A randomized trial involving children aged 2–12 years showed that those treated with this compound furoate reported significant symptom relief compared to the placebo group. After four weeks, 43% of patients rated their overall response as significantly improved .

- Long-term Use in Asthma : A four-year observational study on Flixotide® (this compound) indicated modest improvements in airway caliber but raised questions about its superiority over other inhaled steroids regarding clinically significant outcomes .

特性

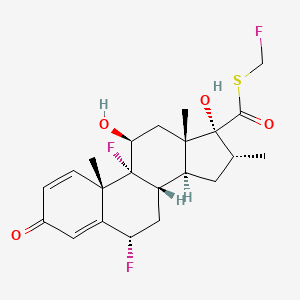

IUPAC Name |

S-(fluoromethyl) 6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27F3O4S/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-19(15,2)21(14,25)17(27)9-20(13,3)22(11,29)18(28)30-10-23/h4-5,7,11,13-14,16-17,27,29H,6,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNNYOODZCAHBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)SCF)O)C)O)F)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27F3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861121 | |

| Record name | S-(Fluoromethyl) 6,9-difluoro-11,17-dihydroxy-16-methyl-3-oxoandrosta-1,4-diene-17-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Fluticasone Propionate exert its therapeutic effects?

A1: this compound Propionate is a synthetic trifluorinated corticosteroid that acts as a potent, locally acting anti-inflammatory agent. [] While its exact mechanism of action is not fully understood, it is believed to work by binding to the glucocorticoid receptor in the cytoplasm of cells. This binding event leads to the inhibition of multiple inflammatory pathways, including the release of inflammatory mediators like cytokines, chemokines, and leukotrienes. [, , ]

Q2: What are the downstream effects of this compound Propionate binding to the glucocorticoid receptor?

A2: Upon binding to the glucocorticoid receptor, this compound Propionate modulates gene transcription. This modulation results in:

- Reduced production of inflammatory cytokines: this compound Propionate has been shown to reduce serum levels of Surfactant Protein D (SP-D), a lung-specific biomarker of inflammation, suggesting a reduction in lung inflammation. []

Q3: What is the molecular formula and weight of this compound Propionate?

A3: The molecular formula of this compound Propionate is C25H31F3O5S. Its molecular weight is 500.58 g/mol. []

Q4: Is there spectroscopic data available for this compound Propionate?

A4: Yes, various spectroscopic techniques have been employed to characterize this compound Propionate, including ultraviolet-visible (UV-Vis) spectrophotometry. These techniques help confirm the identity and purity of the compound. For example, UV spectrophotometric methods have been developed for the simultaneous estimation of this compound Propionate with Formoterol Fumarate in pharmaceutical formulations. [, ]

Q5: What is the clinical evidence supporting the use of this compound Propionate in asthma management?

A5: Numerous clinical trials have established the efficacy of this compound Propionate in managing asthma in both adults and children. Studies have demonstrated its superiority over placebo and comparable effectiveness to other inhaled corticosteroids like Beclomethasone Dipropionate in improving lung function, reducing asthma symptoms, and decreasing the need for rescue medication. [, , , ]

Q6: Are there any comparative studies evaluating this compound Propionate against other asthma medications?

A6: Yes, several studies have compared this compound Propionate with other asthma treatments:

- This compound Propionate versus Zafirlukast: In a randomized, double-blind study, low-dose this compound Propionate demonstrated superior efficacy compared to Zafirlukast (a leukotriene receptor antagonist) in improving lung function and symptom control in patients with persistent asthma. []

- This compound Propionate/Formoterol versus this compound Propionate alone: Clinical trials have shown that the combination of this compound Propionate and Formoterol provides superior efficacy in managing moderate-to-severe asthma compared to this compound Propionate monotherapy. []

Q7: Has this compound Propionate been studied in specific populations, such as children or older adults?

A7: Yes, research has investigated the use of this compound Propionate in various age groups:

- Older Adults: Analyses of clinical trials indicate that this compound Furoate/Vilanterol (a combination inhaler containing a corticosteroid and a long-acting beta2-agonist) effectively improves lung function in both younger (<65 years) and older (≥65 years) patients with COPD, with a similar safety profile observed between age groups. []

Q8: Are there any concerns regarding the long-term use of high-dose inhaled corticosteroids like this compound Propionate?

A8: Long-term use of high-dose inhaled corticosteroids, including this compound Propionate, has been associated with potential adverse effects such as adrenal suppression. [, ] Regular monitoring and individualized treatment plans are essential to minimize risks. []

Q9: Are there specific patient populations where caution is warranted when using this compound Propionate?

A9: While this compound Propionate is generally considered safe and effective, certain groups may require careful consideration:

Q10: What types of formulations are available for this compound Propionate delivery?

A10: this compound Propionate is primarily available as an inhalation powder for delivery via dry powder inhalers (DPI). [, ] These devices allow for precise dosing and efficient delivery to the lungs. Several formulations, including those combined with long-acting beta2-agonists like Salmeterol and Formoterol, are available to provide both anti-inflammatory and bronchodilatory effects. [, ]

Q11: Have there been efforts to develop alternative drug delivery systems for this compound Propionate?

A11: Research continues to explore novel drug delivery approaches for this compound Propionate, aiming to enhance its therapeutic benefits while minimizing potential drawbacks. These approaches include:

Q12: What analytical techniques are used to quantify this compound Propionate in pharmaceutical formulations?

A12: Several analytical methods are employed to ensure the quality and consistency of this compound Propionate formulations:

- Ultra Performance Liquid Chromatography (UPLC): This highly sensitive and efficient technique allows for the separation and quantification of this compound Propionate in complex mixtures. [] It is often used to assess the purity of drug substances and finished products.

- High-Performance Liquid Chromatography (HPLC): Similar to UPLC, HPLC is a widely used technique for analyzing this compound Propionate and related compounds. [] It enables accurate determination of drug content and can be coupled with various detectors for specific applications.

- UV-Vis Spectrophotometry: This technique relies on the absorption of ultraviolet-visible light by this compound Propionate to determine its concentration. [] It is a relatively simple and cost-effective method for routine quality control.

Q13: How are these analytical methods validated to ensure their reliability and accuracy?

A13: Analytical method validation is crucial for ensuring the accuracy, precision, and reliability of analytical data. [] Validation procedures for methods used to quantify this compound Propionate typically involve evaluating parameters such as:

Q14: What is the environmental impact of this compound Propionate, and are there strategies to mitigate any negative effects?

A14: As with many pharmaceuticals, the environmental fate and potential effects of this compound Propionate have been subject to investigation. [] While not classified as a persistent organic pollutant, understanding its lifecycle and implementing sustainable practices is essential:

Q15: What are some key resources and infrastructure that facilitate research on this compound Propionate?

A15: The advancement of research on this compound Propionate relies on a robust infrastructure and a collaborative research environment. Key resources include:

- Public Databases: Databases like PubMed, Embase, and the Cochrane Library provide access to a wealth of published research on this compound Propionate, facilitating literature reviews and meta-analyses. [, , ]

- Clinical Trial Registries: Platforms such as ClinicalTrials.gov allow researchers to register and share information about ongoing clinical trials, promoting transparency and facilitating collaboration. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。